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This guide provides an objective comparison of methodologies for validating the target
engagement of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.
We will focus on the use of electroencephalography (EEG) gamma band power as a primary
biomarker and compare its performance with alternative methods, supported by experimental
data from preclinical and clinical studies.

Introduction to Lanicemine and Target Engagement

Lanicemine (formerly AZD6765) is a small molecule that acts as a non-competitive antagonist
of the NMDA receptor.[1] Unlike ketamine, another NMDA receptor antagonist, Lanicemine is
characterized as a "low-trapping" channel blocker, which is thought to contribute to its different
clinical profile, particularly its lower incidence of psychotomimetic side effects.[2][3] Validating
that a drug like Lanicemine is engaging its intended target—the NMDA receptor in the central
nervous system—is a critical step in drug development. This ensures that the observed clinical
effects are linked to the drug's mechanism of action.

EEG Gamma Band Power as a Biomarker

Cortical gamma band oscillations (30-80 Hz) are implicated in a range of cognitive functions
and are sensitive to the balance of excitation and inhibition in the brain.[4] Antagonism of
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NMDA receptors, particularly on inhibitory interneurons, is hypothesized to lead to a
disinhibition of pyramidal neurons, resulting in an increase in cortical excitability that can be
measured as an increase in gamma band power.[2][5] This makes EEG gamma power a
promising translational biomarker for NMDA receptor engagement.

Signaling Pathway and Mechanism of Action

The mechanism by which Lanicemine influences gamma band power is initiated by its binding
to and blocking of the NMDA receptor channel. This action preferentially affects GABAergic
interneurons, leading to a reduction in their inhibitory output onto pyramidal neurons. The
resulting disinhibition of pyramidal cells is thought to drive the observed increase in
synchronized high-frequency (gamma) oscillations.
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Caption: Lanicemine's antagonism of NMDA receptors on inhibitory interneurons leads to
increased EEG gamma power.

Comparative Analysis of Target Engagement
Methods

The efficacy of EEG gamma band power as a biomarker for Lanicemine's target engagement
can be evaluated by comparing it with other NMDA receptor antagonists, such as ketamine,
and by assessing its correlation with behavioral and psychological measures.

Quantitative Data from Clinical Studies

A key study in healthy volunteers directly compared the effects of Lanicemine and ketamine on
EEG gamma power.[2][6] The results demonstrated that both drugs induced significant
increases in gamma-band EEG, suggesting successful target engagement.
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Change in Relative L
Psychotomimetic
Gamma-EEG

Compound Dose _ Effects (CADSS
Magnitude (vs. _
Score vs. Vehicle)

Vehicle)
) ) o ) Not significantly
Lanicemine 75 mg Significant increase ]
different
Significant increase, o
) ) Not significantly
Lanicemine 150 mg comparable to )
) different
ketamine
Ketamine 0.5 mg/kg Significant increase Significant increase

Data summarized from Sanacora et al., 2013.[2]

These findings indicate that at doses where Lanicemine and ketamine produce comparable
increases in gamma-EEG, suggesting similar levels of NMDA receptor occupancy, Lanicemine
does not produce the significant dissociative effects observed with ketamine.[2] This highlights
the utility of EEG gamma power in establishing dose-dependent target engagement and
differentiating the pharmacological profiles of NMDA receptor modulators.

Further studies in patients with PTSD have also demonstrated that Lanicemine administration
leads to a high probability of an increase in resting-gamma power compared to placebo,
providing further evidence of target engagement.[7][8]

Experimental Protocols
Human EEG Study Protocol

The following is a generalized protocol based on clinical studies evaluating Lanicemine's effect
on EEG.[2][9]

o Participant Recruitment: Healthy, non-smoking male volunteers aged 30-45 years are
recruited.

o Study Design: A randomized, double-blind, placebo-controlled crossover design is employed.
Each participant receives single intravenous (1V) infusions of Lanicemine (e.g., 75 mg and
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150 mg), ketamine (e.g., 0.5 mg/kg), and placebo, with a washout period of at least 7 days
between sessions.

o EEG Recording:

o Continuous EEG is recorded from scalp electrodes placed according to the international
10-20 system.

o Abaseline EEG is recorded for a specified period (e.g., 20 minutes) before the 60-minute
infusion.

o EEG data is collected throughout the infusion and for several hours post-infusion (e.g., up
to 8 hours).

o Data Analysis:
o EEG data is segmented into epochs (e.g., 10 seconds).

o A Fast Fourier Transform (FFT) is applied to compute the power spectral density from 1 to
50 Hz.

o The data is binned into standard frequency bands (delta, theta, alpha, beta, gamma).

o Relative changes in gamma band power (e.g., 32.5 to 48 Hz) are calculated by
normalizing post-dose to pre-dose periods.

o Behavioral Assessment:

o Subijective dissociative effects are measured using scales such as the Clinician
Administered Dissociative States Scale (CADSS) at baseline and various time points post-

infusion.

Experimental Workflow

The workflow for a typical clinical study to validate Lanicemine's target engagement using
EEG is as follows:
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Caption: Workflow for a clinical trial validating Lanicemine's target engagement using EEG
and behavioral measures.
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Alternative and Complementary Methods

While EEG gamma power is a robust biomarker, a multi-modal approach to validating target
engagement is often beneficial.

o Auditory Steady-State Response (ASSR): This is an EEG-based measure that assesses the
ability of the cortex to synchronize its activity to an external auditory stimulus, typically at 40
Hz (in the gamma range).[7] It provides a measure of the integrity of inhibitory interneuron
synchronization, which is directly relevant to the mechanism of NMDA receptor antagonists.

o Mismatch Negativity (MMN): An event-related potential (ERP) component that is elicited by a
deviant stimulus in a sequence of standard stimuli. MMN is thought to be dependent on
NMDA receptor function, and its amplitude can be modulated by NMDA receptor antagonists.
[10]

o Anxiety-Potentiated Startle (APS): A behavioral measure of hyperarousal and stress
reactivity that has been shown to be modulated by NMDA receptor antagonists.[8] While not
a direct measure of target engagement in the brain, it can serve as a functional readout of
the downstream behavioral effects of NMDA receptor modulation.

e Positron Emission Tomography (PET): PET imaging with a specific radioligand for the NMDA
receptor could provide a more direct measure of receptor occupancy. However, the
development of suitable radioligands for the NMDA receptor has been challenging.

Conclusion

EEG gamma band power serves as a valuable and translational biomarker for validating the
target engagement of Lanicemine. It has been successfully used to demonstrate dose-
dependent effects on cortical activity and to differentiate Lanicemine's profile from that of
ketamine. The increase in gamma power is consistent with the hypothesized mechanism of
action of NMDA receptor antagonists. For a comprehensive validation of target engagement, it
is recommended to use EEG gamma power in conjunction with other neurophysiological and
behavioral measures. This multi-modal approach provides a more complete picture of a drug's
pharmacological effects and its potential clinical utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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